molecular formula C16H15NO5S B2620078 6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid CAS No. 2287318-52-7

6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid

Cat. No. B2620078
CAS RN: 2287318-52-7
M. Wt: 333.36
InChI Key: RKRXWSFUUWTAGK-UHFFFAOYSA-N
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Description

Pyran is an unsaturated six-membered oxygen-containing heterocycle . It’s a key structural component in many natural products like coumarins, benzopyrans, sugars, flavonoids, xanthones, etc . Pyran derivatives have been synthesized due to their broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .


Synthesis Analysis

The synthesis of pyran derivatives often involves a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Molecular Structure Analysis

The position of one sp3 hybridized carbon in a pyran is determined by adding H in its name . Depending on the position of H, it can be classified as 2H or 4H-pyran molecule . When fused with a benzene ring, they are called 2H-1-benzopyran/2H-chromene and 4H-1-benzopyran/4H-chromene, respectively .


Chemical Reactions Analysis

The chemical reactions involving pyran derivatives are diverse and depend on the specific structure of the derivative. For example, the addition of a carbonyl group to 2H-pyran or 4H-pyran gives pyran-2-one and pyran-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can vary widely depending on their specific structure. For example, the molecular weight of 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester is 154.1201 .

Future Directions

The future directions in the field of pyran derivatives are likely to involve the development of new synthetic strategies and the exploration of new biological and pharmaceutical properties . The promising activities revealed by these pyran-based scaffolds undoubtedly place them at the forefront for the discovery of prospective drug candidates .

properties

IUPAC Name

6-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c18-14(19)12-11-7-4-8-21-15(11)23-13(12)17-16(20)22-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRXWSFUUWTAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(OC1)SC(=C2C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid

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